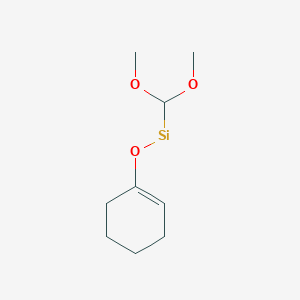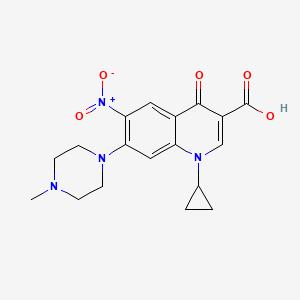![molecular formula C15H32OSn2 B14341966 [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) CAS No. 103670-89-9](/img/structure/B14341966.png)
[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane): is an organotin compound with a unique structure that includes a methoxycyclohexyl group and two trimethylstannane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) typically involves the reaction of 1-methoxycyclohexane with trimethyltin chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycyclohexyl group.
Reduction: Reduction reactions can target the ethene moiety.
Substitution: The trimethylstannane groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can react with the trimethylstannane groups.
Major Products:
Oxidation: Products may include cyclohexanone derivatives.
Reduction: Products may include ethane derivatives.
Substitution: Products depend on the nucleophile used, resulting in various organotin compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in organic reactions due to the reactivity of the tin groups.
Synthesis: It serves as a building block in the synthesis of more complex organotin compounds.
Biology and Medicine:
Antimicrobial Agents: Organotin compounds, including this one, have shown potential as antimicrobial agents.
Industry:
Mechanism of Action
The mechanism of action of [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) involves the interaction of the trimethylstannane groups with various molecular targets. These interactions can lead to the formation of new bonds or the cleavage of existing ones, depending on the reaction conditions. The methoxycyclohexyl group can also participate in reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
- Cyclohexane, 1,1’-(1,2-ethanediyl)bis-
- 1-Ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane
- 1-Ethoxy-2-(2-methoxyethoxy)ethane
Uniqueness: What sets [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) apart is its combination of a methoxycyclohexyl group with two reactive trimethylstannane groups. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
103670-89-9 |
|---|---|
Molecular Formula |
C15H32OSn2 |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
[2-(1-methoxycyclohexyl)-1-trimethylstannylethenyl]-trimethylstannane |
InChI |
InChI=1S/C9H14O.6CH3.2Sn/c1-3-9(10-2)7-5-4-6-8-9;;;;;;;;/h3H,4-8H2,2H3;6*1H3;; |
InChI Key |
VAMNZCWXLJIXAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCC1)C=C([Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





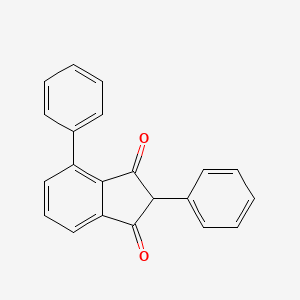
![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
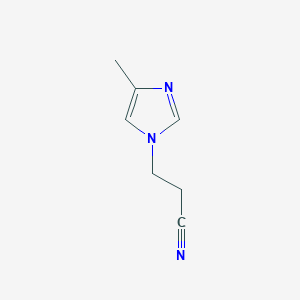
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
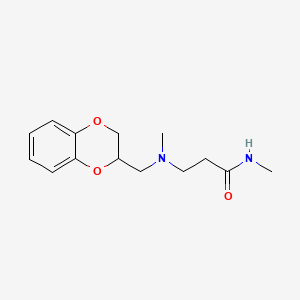
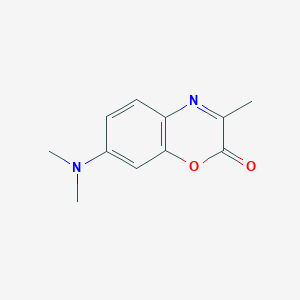
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)

![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
